(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride
Overview
Description
(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple deuterium atoms, which are isotopes of hydrogen, making it particularly interesting for studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride typically involves multiple steps, including the introduction of deuterium atoms and the formation of the hydrazinyl and amino groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield oxides, while reduction could produce amines or hydrazines.
Scientific Research Applications
(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride has several scientific research applications:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Potential use in drug development and pharmacokinetics to study drug metabolism and distribution.
Industry: Utilized in the production of specialized materials and chemicals where isotopic labeling is required.
Mechanism of Action
The mechanism of action of (2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s behavior in biochemical reactions, potentially altering reaction rates and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid: Similar structure but without deuterium atoms.
(2S)-2,3,3,4-tetradeuterio-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid: Similar structure with partial deuteration.
Uniqueness
The uniqueness of (2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride lies in its extensive deuteration, which makes it particularly valuable for isotopic labeling studies. The presence of multiple deuterium atoms can significantly alter the compound’s physical and chemical properties, making it a powerful tool for various scientific investigations.
Properties
IUPAC Name |
(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2.2ClH/c1-12(2)11-6-10-5-3-4-7(9)8(13)14;;/h6-7H,3-5,9H2,1-2H3,(H,10,11)(H,13,14);2*1H/t7-;;/m1../s1/i3D,4D2,7D;;/hD2/t3?,7-;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUWLUFYYIWZFK-BHDUGCBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC=NCCCC(C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CN=CNN(C)C)C([2H])([2H])[C@]([2H])(C(=O)O)N([2H])[2H].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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